molecular formula C21H25N3O2 B3011795 2-(2,6-dimethylmorpholino)-N'-(diphenylmethylene)acetohydrazide CAS No. 478247-24-4

2-(2,6-dimethylmorpholino)-N'-(diphenylmethylene)acetohydrazide

Cat. No.: B3011795
CAS No.: 478247-24-4
M. Wt: 351.45
InChI Key: CGMYGPAGIWQBBA-UHFFFAOYSA-N
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Description

2-(2,6-dimethylmorpholino)-N’-(diphenylmethylene)acetohydrazide is a complex organic compound that features a morpholine ring substituted with two methyl groups at the 2 and 6 positions, and an acetohydrazide moiety linked to a diphenylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylmorpholino)-N’-(diphenylmethylene)acetohydrazide typically involves multiple steps:

    Formation of 2,6-dimethylmorpholine: This can be achieved by the reaction of morpholine with methylating agents under controlled conditions.

    Synthesis of diphenylmethyleneacetohydrazide: This involves the condensation of benzaldehyde with acetohydrazide in the presence of an acid catalyst.

    Coupling Reaction: The final step involves the coupling of 2,6-dimethylmorpholine with diphenylmethyleneacetohydrazide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylmorpholino)-N’-(diphenylmethylene)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

2-(2,6-dimethylmorpholino)-N’-(diphenylmethylene)acetohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylmorpholino)-N’-(diphenylmethylene)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate binding.

    Modulating receptor activity: Interacting with cell surface receptors to alter signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethylmorpholine: A simpler analog with similar structural features but lacking the acetohydrazide moiety.

    Diphenylmethyleneacetohydrazide: Another related compound that shares the diphenylmethylene and acetohydrazide groups but lacks the morpholine ring.

Uniqueness

2-(2,6-dimethylmorpholino)-N’-(diphenylmethylene)acetohydrazide is unique due to the combination of the morpholine ring, diphenylmethylene group, and acetohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(benzhydrylideneamino)-2-(2,6-dimethylmorpholin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-16-13-24(14-17(2)26-16)15-20(25)22-23-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,16-17H,13-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMYGPAGIWQBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201322877
Record name N-(benzhydrylideneamino)-2-(2,6-dimethylmorpholin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818869
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478247-24-4
Record name N-(benzhydrylideneamino)-2-(2,6-dimethylmorpholin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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